molecular formula C9H8FNO3 B6332891 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide CAS No. 1378467-19-6

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide

Cat. No.: B6332891
CAS No.: 1378467-19-6
M. Wt: 197.16 g/mol
InChI Key: SSTHTWJYKCEQQW-UHFFFAOYSA-N
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Description

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom attached to a benzo[1,3]dioxine ring, which is further connected to a carboxylic acid amide group. Its molecular formula is C9H7FO4, and it has a molecular weight of 198.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid: Similar structure but lacks the amide group.

    4H-benzo[1,3]dioxine-8-carboxylic acid amide: Similar structure but lacks the fluorine atom.

Uniqueness: 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide is unique due to the presence of both the fluorine atom and the carboxylic acid amide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTHTWJYKCEQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C(=O)N)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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